molecular formula C6H7ClN2O B1589901 2-Chloro-4-methoxy-6-methylpyrimidine CAS No. 22536-64-7

2-Chloro-4-methoxy-6-methylpyrimidine

Cat. No. B1589901
CAS RN: 22536-64-7
M. Wt: 158.58 g/mol
InChI Key: HBGCZKKCKKDPOI-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methylpyrimidine (CMMP) is a heterocyclic aromatic compound that is widely used in scientific research. CMMP is a versatile compound that can be used for a variety of applications, from synthesis and drug development to biochemical and physiological studies.

Scientific Research Applications

Synthesis and Process Research

2-Chloro-4-methoxy-6-methylpyrimidine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a significant role in the synthesis of the anticancer drug dasatinib. The compound is synthesized through a series of reactions, including cyclization and chlorination processes, which require careful control of reaction conditions for optimal yields (Guo Lei-ming, 2012).

Electrolytic Reduction

Electrolytic reduction studies on 2-Chloro-4-methoxy-6-methylpyrimidine and its derivatives have shown that these compounds can undergo reductive dehalogenation. This process is critical for understanding the chemical behavior of these compounds and their potential applications in various industrial processes (Kiichiro Sugino et al., 1957).

Molecular Docking and Experimental Investigations

The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a derivative of 2-Chloro-4-methoxy-6-methylpyrimidine, has been extensively studied for its potential as an antihypertensive agent. This includes molecular docking, experimental FT-IR, FT-Raman, and NMR studies. These investigations are essential for developing new pharmaceuticals and understanding the interaction of these compounds with biological targets (S. Aayisha et al., 2019).

Synthesis of Radiolabeled Compounds

2-Chloro-4-methoxy-6-methylpyrimidine derivatives are also used in the synthesis of radiolabeled compounds, such as [14C3]moxonidine, an antihypertensive drug. This application is vital for drug development and pharmacological studies, allowing researchers to track the distribution and metabolism of these compounds in biological systems (B. Czeskis, 2004).

Novel Synthesis Processes

Innovative synthesis processes have been developed using 2-Chloro-4-methoxy-6-methylpyrimidine derivatives. These processes are crucial for creating new chemical entities and exploring the chemical space for potential therapeutic agents (S. Nishigaki et al., 1970).

Process Chemistry in Pharmaceutical and Explosive Industries

The compound finds applications in the pharmaceutical and explosive industries. Its synthesis involves critical process chemistry, where parameters like reaction medium and period are optimized for economic and efficient production (R. Patil et al., 2008).

properties

IUPAC Name

2-chloro-4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCZKKCKKDPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500214
Record name 2-Chloro-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-6-methylpyrimidine

CAS RN

22536-64-7
Record name 2-Chloro-4-methoxy-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22536-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxy-6-methylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20500214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxy-6-methylpyrimidine
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Synthesis routes and methods

Procedure details

A solution of 25.4 g of 2amino-4-methyl-6-methoxypyrimidine in 150 ml concentrated hydrochloric acid was cooled to ca. 0° C. and treated with a solution of 25.3 g of sodium nitrite in 50 ml water, added over a period of 30-40 minutes. The thick orange reaction mixture was stirred at room temperature for 4-5 hours and then adjusted to pH 10 by addition of 12.5N sodium hydroxide solution. The precipitate was filtered and extracted thoroughly with approximately 600 ml of hot ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give 7.2 g of 2-chloro-4-methyl-6-methoxypyrimidine as a white, crystalline solid, m.p. 36°-38° C.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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